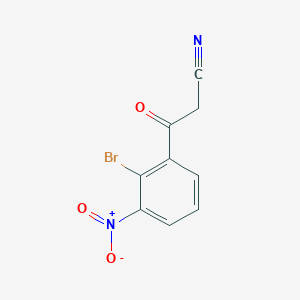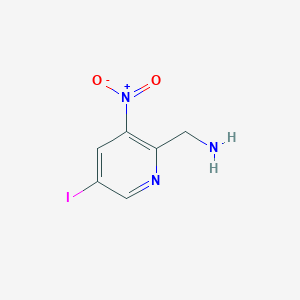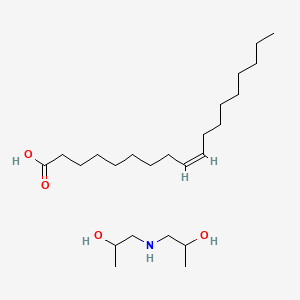
3-Fluoroazepan-4-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoroazepan-4-ol hydrochloride: is a chemical compound with the molecular formula C6H13ClFNO . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of a fluorine atom and a hydroxyl group on the azepane ring makes this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoroazepan-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the azepane ring.
Fluorination: Introduction of the fluorine atom at the 3-position of the azepane ring. This can be achieved using fluorinating agents such as .
Hydroxylation: Introduction of the hydroxyl group at the 4-position. This step can be carried out using like .
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Fluoroazepan-4-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents like or .
Substitution: Reagents like or .
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azepane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Fluoroazepan-4-ol hydrochloride is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Fluoroazepan-4-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoroazepan-3-ol hydrochloride
- 3-Chloroazepan-4-ol hydrochloride
- 3-Fluoroazepan-4-one
Comparison: 3-Fluoroazepan-4-ol hydrochloride is unique due to the specific positioning of the fluorine atom and hydroxyl group. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the fluorine atom at the 3-position enhances its stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C6H13ClFNO |
|---|---|
Molekulargewicht |
169.62 g/mol |
IUPAC-Name |
3-fluoroazepan-4-ol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c7-5-4-8-3-1-2-6(5)9;/h5-6,8-9H,1-4H2;1H |
InChI-Schlüssel |
DQZILYIVJBNPFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(CNC1)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)





![7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]oxazine](/img/structure/B12839383.png)



![Oxazolo[5,4-c]pyridine-4-methanamine](/img/structure/B12839399.png)

